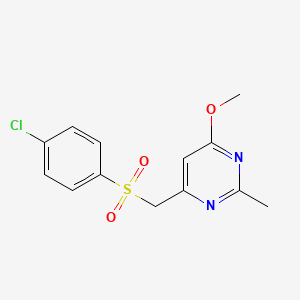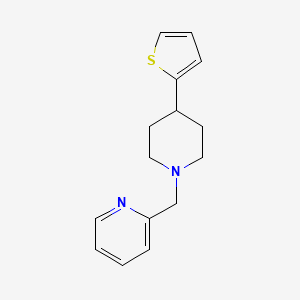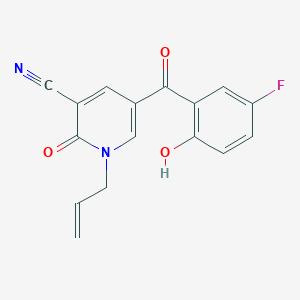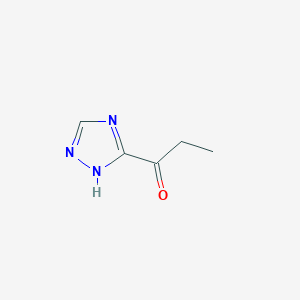
1-(4H-1,2,4-三唑-3-基)丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4H-1,2,4-triazol-3-yl)propan-1-one is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
1-(4H-1,2,4-triazol-3-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and anticancer agent. .
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
Target of Action
The primary target of the compound 1-(4H-1,2,4-triazol-3-yl)propan-1-one is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes .
Mode of Action
1-(4H-1,2,4-triazol-3-yl)propan-1-one interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .
Biochemical Pathways
The action of 1-(4H-1,2,4-triazol-3-yl)propan-1-one affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, this compound prevents the conversion of androgens to estrogens . This disruption can lead to downstream effects such as the modulation of hormone-responsive cancers .
Pharmacokinetics
The pharmacokinetic properties of 1-(4H-1,2,4-triazol-3-yl)propan-1-one are influenced by its ability to form hydrogen bonds with different targets . This leads to the improvement of its absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its bioavailability .
Result of Action
The molecular and cellular effects of 1-(4H-1,2,4-triazol-3-yl)propan-1-one’s action include the inhibition of the aromatase enzyme and a subsequent decrease in estrogen production . This can lead to the suppression of the growth of hormone-responsive cancer cells .
Action Environment
The action, efficacy, and stability of 1-(4H-1,2,4-triazol-3-yl)propan-1-one can be influenced by various environmental factors. For instance, the solubility of this compound in water and other suitable medicinal solvents can affect its bioaccessibility and use in many drug release systems . Additionally, the compound’s interaction with the aromatase enzyme can be influenced by the presence of other molecules in the cellular environment .
准备方法
The synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with propanone under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, a one-pot synthesis approach can be used, where all reactants are combined in a single reaction vessel, reducing the need for multiple purification steps .
化学反应分析
1-(4H-1,2,4-triazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
相似化合物的比较
1-(4H-1,2,4-triazol-3-yl)propan-1-one can be compared with other triazole derivatives, such as:
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar biological activities but differs in its structural complexity and specific applications.
1,3-bis(1H-1,2,4-triazol-1-yl)propane: Another triazole derivative with distinct properties and uses, particularly in the synthesis of antifungal agents.
4-amino-1H-1,2,4-triazole: Known for its use in the synthesis of various pharmaceuticals, this compound shares some chemical properties with 1-(4H-1,2,4-triazol-3-yl)propan-1-one but has different applications.
属性
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4(9)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQOKCTIMDAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480235-50-4 |
Source


|
| Record name | 1-(4H-1,2,4-triazol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)
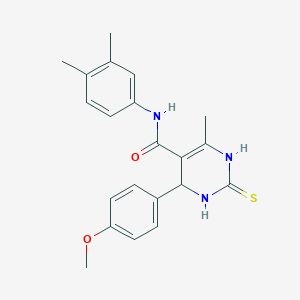
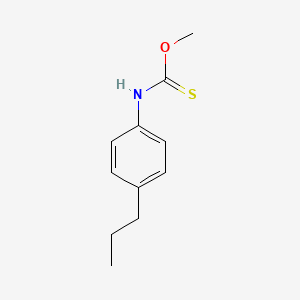
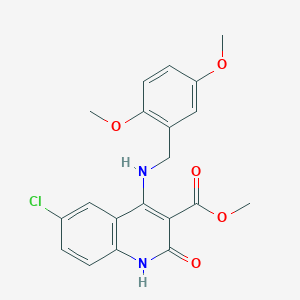
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)
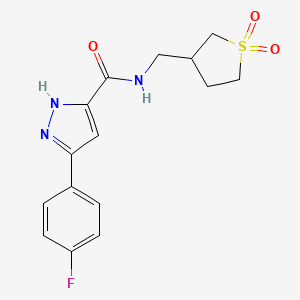
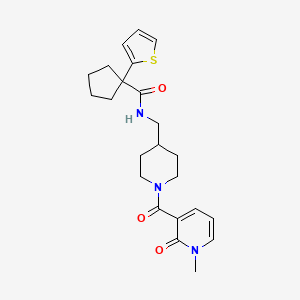
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
![4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2511905.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
